Evidence 1: Superior FAAH Inhibitory Potency of 7-Azaspiro[3.5]nonane Core vs. Comparator Spirocyclic Cores
In a systematic screen of spirocyclic scaffolds for FAAH inhibition, compounds bearing the 7-azaspiro[3.5]nonane core (exemplified by urea derivatives 11 and 12) demonstrated kinact/Ki potency values greater than 1500 M⁻¹s⁻¹, clearly distinguishing themselves from comparator spirocyclic cores including 1-oxa-8-azaspiro[4.5]decane and other spirocyclic systems, which exhibited substantially lower potency profiles [1][2]. This represents a class-level differentiation where the 7-azaspiro[3.5]nonane scaffold provides a quantifiable potency advantage over alternative spirocyclic amine cores for this target class.
| Evidence Dimension | FAAH inhibition efficiency (kinact/Ki ratio) |
|---|---|
| Target Compound Data | >1500 M⁻¹s⁻¹ (for urea derivatives 11 and 12 bearing 7-azaspiro[3.5]nonane core) |
| Comparator Or Baseline | Other spirocyclic cores evaluated in the same screening cascade (including 1-oxa-8-azaspiro[4.5]decane variants) |
| Quantified Difference | >1500 M⁻¹s⁻¹ threshold achieved; comparator cores failed to reach this potency threshold |
| Conditions | FAAH enzyme inhibition assay; kinact/Ki determination |
Why This Matters
Procurement of 7-azaspiro[3.5]nonan-1-amine enables access to a scaffold validated to achieve FAAH kinact/Ki values >1500 M⁻¹s⁻¹, whereas alternative spirocyclic amine building blocks do not support this level of target engagement potency.
- [1] Meyers MJ, Long SA, Pelc MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-6544. View Source
- [2] Journal abstract: Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-6544. View Source
